molecular formula C8H11ClF5NS B13596269 Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride

Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride

Cat. No.: B13596269
M. Wt: 283.69 g/mol
InChI Key: MUBMTQIVRZCYAA-UHFFFAOYSA-N
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Description

Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride is a chemical compound characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a phenyl ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride typically involves the introduction of the pentafluoro-lambda6-sulfanyl group onto a phenyl ring, followed by the attachment of a methylamine group. One common method involves the use of commercially available synthons substituted with the pentafluoro-lambda6-sulfanyl group. The reaction conditions often include amide coupling, reductive amination, and diazo-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The pentafluoro-lambda6-sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets and pathways specific to its application. For instance, in organic electronics, the compound’s unique electrostatic properties enhance charge transport and interface engineering. In medicinal chemistry, the pentafluoro-lambda6-sulfanyl group provides a strong inductive electron-withdrawing effect, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Phenyl sulfur pentafluoride: Shares the pentafluoro-lambda6-sulfanyl group but lacks the methylamine moiety.

    Trifluoromethyl-substituted compounds: Similar in terms of electron-withdrawing effects but differ in steric and lipophilic properties.

Uniqueness

Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride is unique due to the combination of the pentafluoro-lambda6-sulfanyl group and the methylamine moiety. This combination imparts distinct physicochemical properties, such as high chemical stability, strong electron-withdrawing effects, and enhanced lipophilicity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C8H11ClF5NS

Molecular Weight

283.69 g/mol

IUPAC Name

N-methyl-1-[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H10F5NS.ClH/c1-14-6-7-2-4-8(5-3-7)15(9,10,11,12)13;/h2-5,14H,6H2,1H3;1H

InChI Key

MUBMTQIVRZCYAA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)S(F)(F)(F)(F)F.Cl

Origin of Product

United States

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